3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide
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Overview
Description
3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a bromophenyl group at the 3-position and a fluorophenyl group at the N-position of the acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 4-fluoroaniline as the starting materials.
Formation of Schiff Base: 3-bromobenzaldehyde reacts with 4-fluoroaniline in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acryloylation: The amine undergoes acryloylation with acryloyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acrylamide moiety.
Polymerization: The acrylamide group can participate in polymerization reactions to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Products include oxidized forms of the acrylamide moiety.
Reduction: Reduced forms of the acrylamide moiety.
Polymerization: Polymers with repeating units of the acrylamide derivative.
Scientific Research Applications
3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of polymers with specific properties, useful in coatings, adhesives, and other materials.
Biological Studies: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl and fluorophenyl groups can enhance binding affinity and specificity.
Polymerization: The acrylamide group undergoes radical polymerization, forming covalent bonds with other monomers to create polymers.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(4-fluorophenyl)acrylamide
- 3-(3-bromophenyl)-N-(4-chlorophenyl)acrylamide
- 3-(3-bromophenyl)-N-(4-methylphenyl)acrylamide
Uniqueness
3-(3-bromophenyl)-N-(4-fluorophenyl)acrylamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO/c16-12-3-1-2-11(10-12)4-9-15(19)18-14-7-5-13(17)6-8-14/h1-10H,(H,18,19)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDADZJZERKEJU-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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